Cycluron

Beschreibung

Historical Context of Urea (B33335) Herbicide Development

The chemical era of agriculture saw rapid development after 1945, following earlier, less selective methods like using inorganic chemicals such as sulfuric acid and copper salts. wikipedia.orgresearchgate.net The discovery and development of the herbicidal properties of substituted ureas began shortly after the end of World War II. researchgate.net Early research in the mid-20th century explored the biological effects of numerous urea derivatives, with some studies recommending further testing of these compounds. researchgate.net

Chemists at E. I. du Pont de Nemours and Company patented a series of aryl urea derivatives as herbicides in 1952. wikipedia.orgwikipedia.org Several compounds from this patent, including monuron (B1676734) and diuron, were commercialized. wikipedia.orgwikipedia.org Subsequently, over thirty related urea analogs with the same mechanism of action were introduced to the market globally. wikipedia.orgwikipedia.org Cycluron itself was reported as a herbicide by P. C. Hamm and A. J. Speziale in 1956 and was introduced by Monsanto Co. scribd.com It was formerly used as a pre-emergence herbicide for crops such as onions, spinach, sugar beets, and in forestry. nih.gov this compound was also used in a formulation with Chlorbufam. nih.gov

The introduction of urea herbicides, alongside other classes like phenoxy derivatives and triazines, marked a significant advancement in agricultural weed control. researchgate.net These early synthetic herbicides offered more selective and effective weed management compared to previous methods. wikipedia.orgresearchgate.net

Evolution of Research Perspectives on Urea Herbicides

Research into urea herbicides has evolved significantly since their introduction. Initially, the focus was on identifying compounds with herbicidal activity and understanding their practical applications in various crops. nih.govscribd.com Early studies explored their use as selective pre-emergence herbicides. scribd.com

As the understanding of plant physiology grew, research perspectives shifted towards elucidating the biochemical mechanisms by which these herbicides exert their effects. It was discovered that urea herbicides, including this compound, act as inhibitors of photosynthesis. nih.govwikipedia.orgscribd.comlivinghistoryfarm.org Specifically, they interfere with the electron transport in Photosystem II by blocking the QB plastoquinone (B1678516) binding site of photosystem II. nih.govwikipedia.orgwikipedia.org This disruption prevents the plant from converting light energy into chemical energy, ultimately leading to plant death. wikipedia.orgwikipedia.org

Later research perspectives have included investigating the environmental fate and behavior of urea herbicides, such as their adsorption and desorption in soils. cdnsciencepub.com Studies have also examined the potential for herbicide resistance to evolve in weed populations due to the repeated use of herbicides with similar modes of action, including substituted phenyl urea herbicides like isoproturon. wikipedia.orgppqs.gov.inawsjournal.org This has led to research into integrated weed management practices that combine chemical and non-chemical methods to mitigate resistance development. awsjournal.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

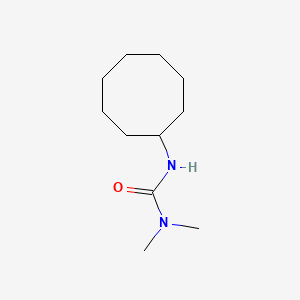

3-cyclooctyl-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-13(2)11(14)12-10-8-6-4-3-5-7-9-10/h10H,3-9H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZCVNGCTZLGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041824 | |

| Record name | Cycluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] | |

| Record name | Cycluron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY @ 20 °C: 1.1 G/L WATER, 67 G/KG ACETONE, 55 G/KG BENZENE, 500 G/KG METHANOL, In water at 20 °C, 0.11%. In acetone 6.7%, benzene 5.5%, methanol 50%, ethyl acetate 4.4 g/100g, diethyl ether 1.6g/100g (all at 20 °C)., In water 1.2X10+3 mg/l at 20 °C | |

| Record name | CYCLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000667 [mmHg], 1X10-7 MM HG @ 20 °C | |

| Record name | Cycluron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

2163-69-1 | |

| Record name | Cycluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycluron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycluron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8K90CTK5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

138 °C (PURE), MP: 134-138 °C /Technical/ | |

| Record name | CYCLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of Cycluron

Established Synthetic Routes for Cycluron

Several methods have been established for the synthesis of this compound, often involving the formation of the urea (B33335) bond through condensation reactions. smolecule.com

The synthesis of this compound frequently involves the reaction of urea or a urea derivative with specific aromatic or cycloaliphatic compounds under controlled conditions. smolecule.com This condensation process forms the carbamide functional group that is central to the urea herbicide class. One method involves the reaction of cyclooctylamine with dimethylcarbamoyl chloride. nih.gov Another described method involves leading dry hydrogen chloride into a solution of cyclooctylamine in dry dioxane, followed by the introduction of dry phosgene (B1210022) to form cyclooctyl isocyanate, which then reacts with dimethylamine (B145610). nih.gov

Reflux is a common laboratory technique employed in the synthesis of this compound. smolecule.com This method involves heating the reactants in a solvent to its boiling point and condensing the vapors back into the reaction flask, allowing for prolonged heating and efficient reaction completion. smolecule.com For example, a procedure for synthesizing a related compound, cyclododecanone (B146445) oxime, involves heating a solution of cyclododecanone and hydroxylamine (B1172632) hydrochloride with NaOH in ethanol (B145695) and water to reflux at 100 °C. udel.edu While this specific example is for a different compound, it illustrates the application of reflux in the synthesis of cyclic organic molecules that could be relevant to this compound synthesis. Another synthesis procedure involving reflux is described for preparing laurolactam (B145868) from cyclododecanone oxime in acetonitrile (B52724) at 82 °C. udel.edu

Catalytic processes can be utilized to enhance the reaction rates and yields during the synthesis of this compound. smolecule.com Catalysts can facilitate the formation of the urea bond or other key intermediates. While specific catalysts for this compound synthesis are not extensively detailed in the provided texts, catalytic approaches are generally employed in the synthesis of various organic compounds, including other urea derivatives. For instance, copper-catalyzed oxidative coupling of amines with formamides has been developed as a method for synthesizing unsymmetrical urea derivatives. researchgate.net This suggests that metal catalysis could potentially be applied to this compound synthesis. Additionally, catalytic asymmetric cyclopropanations using cobalt catalysts have been reported, demonstrating the role of catalysis in forming cyclic structures. dicp.ac.cn

Specific laboratory protocols for this compound synthesis involve the controlled reaction of precursors to form the final product. One documented method involves the reaction of cyclooctylamine with dimethylcarbamoyl chloride. nih.gov Another protocol outlines the synthesis starting from cyclooctylamine, involving the formation of cyclooctyl isocyanate followed by reaction with dimethylamine. nih.gov This process includes steps such as introducing dry hydrogen chloride and phosgene into a cyclooctylamine solution in dioxane, heating, distilling off excess reagents, and then reacting with dimethylamine. nih.gov The product is then filtered, suspended in water, and dried, with optional recrystallization from cyclohexane. nih.gov

Here is a simplified representation of a synthesis route based on the provided information:

| Step | Reactants | Conditions | Intermediate/Product |

| Step 1 | Cyclooctylamine, Dry Hydrogen Chloride | Solution in dry dioxane, Room temperature | Cyclooctylamine hydrochloride |

| Step 2 | Cyclooctylamine hydrochloride, Phosgene | Solution in dry dioxane, Heated to 90 °C, 2-3 hrs | Cyclooctyl isocyanate |

| Step 3 | Cyclooctyl isocyanate, Dimethylamine | Room temperature until saturated, then 50 °C for 1 hr | 1-cyclooctyl-3,3-dimethylurea (this compound) |

| Step 4 (Optional) | Crude this compound | Recrystallization from cyclohexane | Purified this compound |

Catalytic Synthesis Approaches for this compound Production

Chemical Reactions and Transformation Products of this compound

This compound can undergo various chemical reactions and transformations in the environment, leading to the formation of degradation products. Key reactions include photodegradation and hydrolysis. smolecule.com

Photodegradation is a significant transformation pathway for this compound, particularly in the presence of sunlight. smolecule.com this compound can degrade through reactions involving photochemically-produced hydroxyl radicals in the atmosphere, with a half-life that varies depending on environmental conditions. smolecule.com While specific detailed pathways for this compound photodegradation are not extensively described, studies on other urea herbicides like monuron (B1676734) have investigated photocatalytic degradation in the presence of titanium dioxide. chemchart.com Photodegradation pathways for other pesticides have been shown to involve processes such as decarboxylation, ester bond cleavage, dechlorination, and phenyl group removal. nih.gov The kinetics of photodegradation can often be described by first-order reaction kinetics. oaepublish.com The rate of photodegradation can be influenced by factors such as irradiation time and the presence of sensitizers or inhibitors. nih.govdoi.org

Hydrolytic Cleavage Mechanisms and Byproduct Formation of this compound

Hydrolysis is a significant degradation pathway for urea herbicides like this compound in aqueous environments. smolecule.comcabidigitallibrary.org This process involves the cleavage of the urea linkage by water molecules, potentially leading to the formation of various byproducts. smolecule.com While specific detailed mechanisms and comprehensive byproduct profiles for this compound hydrolysis are not extensively detailed in the provided sources, the general hydrolytic cleavage of urea herbicides is known to occur. nih.govcabidigitallibrary.org

The rate of hydrolysis for pesticides can be influenced by factors such as temperature and pH. cabidigitallibrary.org Higher temperatures generally increase the rate of hydrolysis. cabidigitallibrary.org The effect of pH depends on whether the compound is more susceptible to acid- or alkaline-catalyzed hydrolysis. cabidigitallibrary.org Hydrolytic degradation can occur in soil pore water or on the surface of clay minerals. cabidigitallibrary.org

In general, hydrolysis of substituted ureas can lead to the formation of the corresponding amine and other degradation products. For instance, hydrolysis by reflux with alkali can generate the parent amine, a reaction used in colorimetric analysis of urea herbicides. nih.gov For this compound (3-cyclooctyl-1,1-dimethylurea), potential hydrolysis products could include cyclooctylamine and dimethylamine, along with carbon dioxide and ammonia (B1221849), as observed in the metabolism of urea herbicides in plants and animals. nih.gov

Nitrosation Reactions Involving this compound

Nitrosation is another chemical transformation that this compound can undergo, particularly in the presence of nitrosating agents. Studies have investigated the nitrosation of this compound under specific laboratory conditions. When this compound was subjected to nitrosation in the presence of 6 N HCl or acetic acid at pH 1 with excess sodium nitrite (B80452) for 4 hours at 37 °C, it was found to form dimethylnitrosamine. nih.govechemi.com The yield of dimethylnitrosamine reported under these conditions was 7%. nih.govechemi.com

Nitrosation reactions can occur both within organisms and ex vivo, leading to the formation of N-nitroso compounds (NOCs). core.ac.uk Nitrite and nitrogen oxides (NOx) can react with amines and amides to form NOCs. core.ac.uk While many amino compounds can yield carcinogenic nitrosamines upon nitrosation, this is not always the case, particularly for tertiary amines which may not be nitrosated or primary amines which might yield unstable nitrosamines. core.ac.uk this compound contains a dimethylamino group, which can participate in nitrosation reactions. nih.govuni.lu

The formation of N-nitrosodimethylamine (NDMA) from compounds containing dimethylamine functional groups is a known process, particularly in environments like chloraminated water. researchgate.net While this compound has been identified as a potential precursor for NDMA formation, the efficiency of this conversion can be influenced by various factors, including the presence of other substances like natural organic matter. researchgate.net

Mechanistic Investigations of Herbicidal Activity of Cycluron

Photosynthetic Inhibition Mechanisms in Plant Systems

The herbicidal action of Cycluron is dependent on the inhibition of photosynthesis nih.govechemi.com. This interference disrupts the plant's ability to convert light energy into chemical energy, ultimately leading to its demise.

Photosystem II Electron Transport Chain Disruption by this compound

A key mechanism by which this compound inhibits photosynthesis is by blocking electron transport within Photosystem II (PSII) nih.govechemi.comsmolecule.com. Photosystem II is a protein complex embedded in the thylakoid membranes of chloroplasts, responsible for the initial steps of the light-dependent reactions of photosynthesis. It absorbs light energy to oxidize water and initiate the flow of electrons through a series of carriers, including pheophytin and plastoquinone (B1678516) libretexts.orgthe-innovation.org. By blocking this electron transport chain, this compound prevents the transfer of electrons necessary for subsequent photosynthetic processes, such as the reduction of NADP+ and the generation of a proton gradient for ATP synthesis.

Cellular and Molecular Target Site Elucidation of this compound Action

The primary molecular target site identified for the herbicidal action of this compound is Photosystem II nih.govechemi.comsmolecule.com. Urea (B33335) herbicides typically exert their effect by binding to the D1 protein within the reaction center of PSII. This binding occurs at a site that overlaps with the binding site of plastoquinone (QB), a crucial electron carrier in the PSII electron transport chain. By occupying this site, this compound prevents the binding of QB and blocks the transfer of electrons from the primary quinone acceptor (QA) to QB, thereby inhibiting electron flow through PSII.

Beyond its impact on photosynthesis, some theories suggest that this compound might also disrupt plant cell division by interfering with mitotic processes, although this mechanism is noted as not being entirely clear and requiring further investigation smolecule.com. Studies using Vicia faba have shown that this compound can induce cytological effects on root tip mitosis and nucleic acids scialert.netscispace.com.

Differential Physiological Responses in Target Flora to this compound

Different plant species exhibit varying physiological responses to herbicides like this compound researchgate.net. The selectivity observed in the field can be related to the capacity of a plant species to inactivate the absorbed herbicide researchgate.net. Research on the differential effects of various herbicides, including this compound (referred to as OMU), on the photosynthetic activity of different plant species highlights these varied reactions researchgate.net. The rate at which photosynthetic activity decreases in the presence of a herbicide in the nutrient solution can be influenced by factors such as the plant's transpiration rate, with a more rapid decrease observed at higher transpiration rates researchgate.net.

Environmental Dynamics and Ecotoxicological Research of Cycluron

Environmental Fate and Persistence in Soil Systems

The behavior and persistence of cycluron in soil are influenced by its interaction with soil components and microbial activity nih.govechemi.com.

Adsorption and Mobility Characteristics of this compound in Soil Matrices

This compound's mobility in soil is primarily determined by its adsorption to soil particles, particularly organic matter and clay chemsafetypro.comresearchgate.net. Estimated soil adsorption coefficient (Koc) values for this compound range from 88 to 160 nih.govechemi.com. According to recommended classification schemes, Koc values in this range suggest that this compound is expected to have moderate to high mobility in soil nih.govechemi.comchemsafetypro.com. Studies using soil columns have shown mobility factors for this compound, indicating its movement within different soil types. For instance, in Hagerstown silty clay loam (4.3% organic matter, 30% clay, pH 5.5), a mobility factor of 3.8 was observed, while in Lakeland sandy loam (3.3% organic matter, 10% clay, pH 6.2), the factor was 4.3. Mobility factors range from 1 (no movement) to 6 (maximum movement) echemi.com. The adsorption of non-ionic hydrophobic pesticides like this compound is mainly governed by the organic matter content in the soil researchgate.net. Soils with low organic matter content tend to adsorb less of these pesticides researchgate.net.

Table 1: Estimated Soil Adsorption Coefficient (Koc) and Mobility of this compound

| Estimation Method / Soil Type | Koc Value | Mobility Classification (Recommended Scheme) |

| Calculated from water solubility | 93 | High Mobility |

| Structure estimation method | ~160 | Moderate Mobility |

| Experimental (Hagerstown silty clay loam) | - | Moderate Mobility (Factor 3.8) |

| Experimental (Lakeland sandy loam) | - | High Mobility (Factor 4.3) |

Microbial Degradation and Biotransformation Pathways of this compound in Soil

Degradation of this compound in soil is expected to occur, with reported persistence ranging from 4.5 to 60 weeks nih.govechemi.com. Microbial activity is considered important in the transformation of urea (B33335) herbicides like this compound echemi.commdpi.com. Biotransformation pathways for urea herbicides in soil can involve processes such as demethylation of the nitrogen atom, hydrolytic cleavage, and the liberation of carbon dioxide and ammonia (B1221849) echemi.com. Studies on other urea herbicides, such as diuron, have shown a significant decrease in degradation after soil sterilization, indicating the role of microorganisms echemi.com. While specific detailed biotransformation pathways for this compound are not extensively documented in the provided information, the general mechanisms for urea herbicides involve enzymatic breakdown by soil microbes mdpi.commdpi.comfrontiersin.org.

Aquatic Environmental Behavior and Transport of this compound

When released into water, this compound's behavior is influenced by processes such as hydrolysis, adsorption to solids, and volatilization nih.govsmolecule.com.

Hydrolysis of this compound in Aqueous Environments

This compound can undergo hydrolysis in aqueous environments smolecule.com. This process can lead to the formation of various byproducts, which may possess different biological activities compared to the parent compound smolecule.com. While the rate and extent of this compound hydrolysis in natural aquatic environments are not explicitly detailed, hydrolysis is a known transformation pathway for urea herbicides nih.govnih.gov.

Adsorption of this compound to Suspended Solids and Sediments

Based on estimated Koc values ranging from 88 to 160, this compound is expected to adsorb very little to suspended solids and sediments in water nih.govechemi.com. This low adsorption potential suggests that this compound is likely to remain primarily in the aqueous phase rather than accumulating significantly in bottom sediments echemi.comusgs.gov. Suspended solids in aquatic ecosystems can act as carriers for contaminants, and their ability to adsorb substances like phosphorus is well-documented, but this compound's properties suggest limited interaction mdpi.commdpi.comrptu.de.

Table 2: Expected Adsorption of this compound in Aquatic Environments

| Parameter | Expected Adsorption to Suspended Solids and Sediments | Basis |

| Estimated Koc | Very little | Values ranging from 88 to 160 |

Volatilization Potential of this compound from Water Surfaces

The volatilization potential of this compound from water surfaces is considered to be low nih.govechemi.com. An estimated Henry's Law constant of 1.2 x 10⁻⁸ atm-cu m/mole indicates that this compound will be essentially nonvolatile from water nih.govechemi.com. This suggests that loss of this compound from water bodies through evaporation is not a significant environmental fate process echemi.com.

Atmospheric Degradation Processes of this compound

In the atmosphere, this compound is expected to exist in both vapor and particulate phases, based on its estimated vapor pressure nih.govechemi.com. Degradation in the atmosphere primarily occurs through reactions with photochemically-produced hydroxyl radicals nih.govechemi.comsmolecule.com. Particulate-phase this compound can be removed from the air through wet and dry deposition nih.govechemi.com.

Reaction Kinetics of this compound with Hydroxyl Radicals in the Atmosphere

The vapor-phase reaction of this compound with hydroxyl radicals is a significant atmospheric degradation pathway nih.govechemi.comsmolecule.com. The rate constant for this reaction has been estimated using a structure estimation method nih.govechemi.com. At 25 °C, the estimated rate constant for the reaction of this compound with photochemically-produced hydroxyl radicals is 2.5 x 10⁻¹¹ cm³/molecule-sec nih.govechemi.com.

Atmospheric Half-life Determination of this compound

The atmospheric half-life of this compound due to the reaction with hydroxyl radicals can be estimated using the determined rate constant and typical atmospheric concentrations of hydroxyl radicals nih.govechemi.com. Based on the estimated rate constant of 2.5 x 10⁻¹¹ cm³/molecule-sec at 25 °C and an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³, the atmospheric half-life for this compound is estimated to be approximately 15 hours nih.govechemi.com. This suggests that this compound in the vapor phase is relatively quickly degraded in the atmosphere by this reaction nih.govechemi.com.

Here is a summary of the atmospheric degradation parameters:

| Parameter | Value | Temperature (°C) | Method | Citation |

| Rate Constant (OH reaction) | 2.5 x 10⁻¹¹ cm³/molecule-sec | 25 | Structure Estimation | nih.govechemi.com |

| Estimated Atmospheric Half-life (due to OH reaction) | ~15 hours | 25 | Based on estimated rate | nih.govechemi.com |

| Atmospheric Hydroxyl Radical Concentration used for Half-life | 5 x 10⁵ molecules/cm³ | - | Estimated | nih.govechemi.com |

Bioconcentration and Bioaccumulation Potential of this compound in Non-Target Organisms

The potential for this compound to bioconcentrate and bioaccumulate in non-target organisms, particularly aquatic organisms, has been assessed nih.govechemi.com. Bioconcentration refers to the uptake of a chemical by an organism from water, while bioaccumulation includes uptake from all sources, including food.

Estimated Bioconcentration Factor (BCF) values for this compound in aquatic organisms have been calculated based on its physical-chemical properties, such as water solubility and log Kow nih.govechemi.com. Using an experimental water solubility of 1200 mg/l and an estimated log Kow of 2.8, estimated BCF values for this compound range from 11 to 79 nih.govechemi.com.

According to classification schemes, these estimated BCF values suggest that the potential for bioconcentration in aquatic organisms is low to moderate, not high nih.govechemi.com. One calculation based on water solubility resulted in a BCF of 12, suggesting low bioconcentration echemi.com. Another calculation using an estimated log Kow of 2.8 yielded an estimated BCF of 79, suggesting moderate bioconcentration nih.govechemi.com. Field studies have also suggested that bioaccumulation is low, with Biaccumulation Factors (BAFs) less than 5 and tissue concentrations in fish below 6 ng/g nih.gov.

This compound can affect wildlife, particularly aquatic organisms, due to runoff from agricultural fields hpc-standards.com. Monitoring and managing its application are considered crucial to minimize environmental damage hpc-standards.com.

Here is a summary of estimated bioconcentration data:

| Parameter | Value (Range) | Basis for Estimation | Implication (Classification) | Citation |

| Estimated BCF | 11 to 79 | Water Solubility, Estimated Log Kow | Low to Moderate | nih.govechemi.com |

| Estimated BCF (specific) | 12 | Water Solubility (regression) | Low | echemi.com |

| Estimated BCF (specific) | 79 | Estimated Log Kow (regression) | Moderate | nih.govechemi.com |

| Field BAFs | < 5 | Field studies (e.g., in fish tissue) | Low | nih.gov |

Advanced Analytical Techniques for Cycluron Detection and Quantification

Chromatographic Approaches for Cycluron Separation and Identification

Chromatographic techniques play a vital role in separating this compound from complex matrices and identifying its presence. These methods leverage the differential affinities of this compound and other compounds for a stationary phase and a mobile phase, enabling their separation.

Thin-Layer Chromatography Applications for this compound Analysis

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for separating components in non-volatile mixtures. It involves a stationary phase, typically an adsorbent material like silica (B1680970) gel or aluminum oxide, coated on an inert plate wikipedia.org. The sample is applied as a spot, and a mobile phase moves up the plate by capillary action, separating compounds based on their differing affinities for the stationary and mobile phases wikipedia.org.

TLC has been historically applied for the analysis of this compound, including product analysis and residue determination. One method for product analysis involves TLC on silica gel G smolecule.comnih.gov. For residue analysis, a method utilizing TLC on silica gel G was described by J. Askew et al. in 1968 smolecule.comnih.gov. TLC is also used in various industries and research fields, such as environmental toxicology and pesticide analysis . Visualisation of colorless compounds on TLC plates can be achieved using UV light or staining techniques wikipedia.org.

Gas Chromatography Techniques for this compound Metabolite Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase creative-proteomics.com. Compounds separate based on their physicochemical properties and elute at different retention times creative-proteomics.com.

GC techniques are relevant for the analysis of this compound metabolites, particularly those that are volatile or can be made volatile through derivatization thermofisher.com. One approach for this compound residue analysis involves determining dimethylamine (B145610), a potential hydrolysis product of this compound, by GC with electron capture detection (ECD) after extraction, cleanup, boiling with phosphoric acid, and distillation from alkaline solution smolecule.comnih.gov. Hydrolysis with alkali generates the parent amine, a reaction used as a basis for colorimetric analysis smolecule.comnih.gov. GC-Mass Spectrometry (GC-MS) is widely used in metabolomics for identifying and quantifying small molecular metabolites, often requiring chemical derivatization to increase volatility thermofisher.comnih.gov. GC-MS offers high separation power, reproducible retention times, and sensitive detection thermofisher.comshimadzu.com.

Mass Spectrometry Applications for this compound Residue Determination

Mass Spectrometry (MS) provides highly sensitive and selective detection and identification of compounds based on their mass-to-charge ratio. Coupled with chromatographic techniques, MS is indispensable for determining this compound residues in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem Mass Spectrometry (LC-MS/MS) are widely used for the analysis of pesticide residues, including this compound, in various matrices due to their sensitivity and selectivity gcms.czthermofisher.com. LC-MS/MS allows for the detection and quantification of hundreds of compounds in a single analysis by monitoring specific multiple reaction monitoring (MRM) transitions .

Methods have been developed for the determination of this compound residues in matrices like milk and fruits and vegetables using LC-MS/MS gcms.czresearchgate.net. These methods often involve sample preparation techniques such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS analysis gcms.czthermofisher.comrestek.com. LC-MS/MS methodologies for this compound analysis have demonstrated good linearity, recovery, and precision, meeting regulatory guidelines gcms.czthermofisher.com.

Interactive Table 1: LC-MS/MS parameters for this compound

| Parameter | Value |

| Ret. Time (min) | 8.434 gcms.cz |

| Target MRM (m/z) | 199.2>46.2 gcms.cz |

| CE | -16 gcms.cz |

| Determination Coefficient (R²) | 0.9973 gcms.cz |

| LOQ (μg/L) | 0.005 gcms.cz |

| Accuracy at LOQ (%) | 94.00 gcms.cz |

| Recovery at LOQ (%) | 76.59 gcms.cz |

| Precision (% RSD) | 19.52 gcms.cz |

Another study using LC-quadrupole-time-of-flight MS (LC-QTOF/MS) for pesticide residue screening in fruits and vegetables also included this compound, reporting its retention time and accurate mass information researchgate.net.

Interactive Table 2: LC-QTOF/MS parameters for this compound

| Parameter | Value |

| Retention Time (min) | 6.55 researchgate.net, 6.487 |

| Ionization Mode | [M+H]+ researchgate.net |

| Precursor m/z | 199.1805 researchgate.net |

| Fragment m/z | 72.0444 |

LC-MS/MS is considered the technique of choice for confirmatory analysis of pesticide residues due to its specificity and selectivity waters.com.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-tandem Mass Spectrometry (GC-MS/MS) are also widely used for pesticide residue analysis, particularly for volatile and semi-volatile compounds gcms.czrsc.orgwindows.net. GC-MS/MS with a triple quadrupole analyzer has become a powerful technique due to its robustness, sensitivity, and selectivity rsc.org.

GC-MS/MS methods have been developed for the determination of this compound in various matrices, often in conjunction with QuEChERS sample preparation gcms.czlcms.cz. These methods involve the separation of analytes by GC followed by detection and quantification using MS/MS, which provides enhanced selectivity by monitoring specific fragmentation pathways gcms.czlcms.cz.

Interactive Table 3: GC-MS/MS parameters for this compound

| Parameter | Value |

| Target MRM (m/z) | 199.2>72 icpms.cz, 199.2/72 sepscience.com |

| CE | 20 icpms.cz, 20 sepscience.com |

GC-MS is particularly useful for metabolomics studies involving volatile metabolites and offers reproducible molecular fragmentation patterns that aid in compound identification through spectral libraries thermofisher.com.

Spectroscopic Characterization and Detection Methods for this compound

Spectroscopic methods provide information about the structure and properties of this compound based on its interaction with electromagnetic radiation. While chromatographic and mass spectrometric techniques are primarily used for detection and quantification in complex samples, spectroscopic methods can be applied for characterization and sometimes for direct detection.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR spectroscopy, has been used to investigate the formation of inclusion complexes between this compound and cyclodextrins tandfonline.comresearchgate.netresearchgate.net. ¹H NMR studies have helped determine the stoichiometry and association constants of these complexes, providing insights into the molecular interactions tandfonline.comresearchgate.netresearchgate.net.

Fourier Transform Infrared (FTIR) spectroscopy has also been employed in the characterization of inclusion complexes involving compounds like bentazon (a herbicide structurally related to urea (B33335) herbicides like this compound) and cyclodextrins, confirming complex formation and providing information about functional groups acs.org. While direct spectroscopic detection of this compound in complex environmental or food samples might be challenging due to low concentrations and matrix interferences, spectroscopic methods like NMR and FTIR are valuable tools for structural elucidation and studying interactions of this compound in simpler systems or as part of a characterization process.

Elemental analysis, which determines the percentage of elements in a compound, has also been applied to this compound, with a calculated nitrogen content of 14.13% smolecule.comnih.govechemi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique utilized to investigate the complexation behavior of this compound in solution. Specifically, 1H NMR spectroscopy has been employed to study the formation of inclusion complexes between this compound and cyclodextrins (CDs), including alpha (α), beta (β), and gamma (γ) forms. tandfonline.comtandfonline.comresearchgate.netresearchgate.net This technique allows for the determination of host-guest stoichiometry and association constants by observing complexation-induced shifts (CISs) in the NMR signals of both the host (cyclodextrin) and guest (this compound) molecules. tandfonline.comembrapa.br Changes in the chemical shifts of cyclodextrin (B1172386) protons, particularly those directed towards the cavity (H3 and H5), and this compound protons provide evidence of complex formation. tandfonline.com Studies using 1H NMR spectroscopy have indicated a 1:1 stoichiometry for the complexes formed between this compound and α-, β-, and γ-CDs in solution. tandfonline.comtandfonline.comresearchgate.net Association constant values (K) for these complexes have been determined using this method. tandfonline.comtandfonline.com

Interactive Table 1: Association Constants (K) for this compound-Cyclodextrin Complexes Determined by ¹H NMR Spectroscopy

| Cyclodextrin | Association Constant (K) |

| α-CD | 228 |

| β-CD | 3254 |

| γ-CD | 155 |

Note: Data derived from ¹H NMR spectroscopic studies indicating 1:1 complex stoichiometry. tandfonline.comtandfonline.comresearchgate.net

X-ray Diffraction Analysis of this compound and its Complexes

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials, including this compound and its complexes. malvernpanalytical.comwikipedia.org Both single-crystal X-ray diffraction and powder X-ray diffraction have been applied in this compound research. Single-crystal X-ray diffraction has been used to determine the detailed atomic arrangement and molecular structure of uncomplexed this compound and its inclusion complexes, such as with β-cyclodextrin. tandfonline.comtandfonline.comresearchgate.netresearchgate.net This provides crucial information about how this compound molecules pack in the solid state and how they are accommodated within the host cavity in a complex. Powder X-ray diffraction is a valuable tool for confirming the formation of crystalline complexes in the solid state, as demonstrated for the complexation between γ-CD and this compound. tandfonline.comtandfonline.comresearchgate.net X-ray analysis of complexes involving this compound and methylated cyclodextrins has revealed different modes of guest inclusion and crystal packing arrangements. researchgate.net

Titrimetric and Calorimetric Techniques in this compound Research

Titrimetric and calorimetric methods offer quantitative approaches to analyze this compound, providing information on its purity and the thermodynamics of its interactions.

Potentiometric Titration for this compound Purity Assessment

Potentiometric titration is a well-established analytical method used for the quantitative determination of substances, including the assessment of purity. For this compound, potentiometric titration with perchloric acid in acetic anhydride (B1165640) has been described as a method for product analysis. nih.govsmolecule.com This technique involves monitoring the potential difference across an electrode as a titrant is added, allowing for the precise determination of the equivalence point and, consequently, the concentration or purity of the analyte. researchgate.netjmscience.com This method is a standard approach for analyzing this compound content. alsglobal.no

Isothermal Titration Calorimetry for this compound Interaction Thermodynamics

Isothermal Titration Calorimetry (ITC) is a direct and highly sensitive technique used to study molecular interactions in solution by measuring the heat released or absorbed upon binding. harvard.eduwikipedia.orgmdpi.comnih.gov ITC has been successfully applied to investigate the thermodynamic parameters of this compound interactions, particularly its complexation with cyclodextrins. tandfonline.comtandfonline.comresearchgate.netresearchgate.net This technique allows for the simultaneous determination of key parameters, including the association constant (K), reaction stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the binding process. harvard.eduwikipedia.orgmdpi.comnih.gov The Gibbs free energy change (ΔG) can then be calculated from these values. harvard.eduwikipedia.org ITC experiments involving this compound and cyclodextrins have provided insights into the driving forces behind complex formation. tandfonline.comtandfonline.comresearchgate.net The K values obtained from ITC have been found to be of a similar order to those determined by NMR spectroscopy. tandfonline.comtandfonline.com

Interactive Table 2: Thermodynamic Parameters for β-CD-Cycluron Complexation Determined by ITC

| Parameter | Value (at 298.15 K) | Unit |

| Association Constant (K) | ~3254 | M⁻¹ |

| Stoichiometry (n) | ~1:1 | - |

| Enthalpy Change (ΔH) | - | kJ/mol |

| Entropy Change (ΔS) | - | J/mol·K |

| Gibbs Free Energy (ΔG) | - | kJ/mol |

Note: Values are approximate and representative of findings from ITC studies on β-CD-cycluron complexation. tandfonline.comtandfonline.comresearchgate.netresearchgate.net Specific ΔH, ΔS, and ΔG values vary depending on experimental conditions and specific studies.

Supramolecular Chemistry and Formulation Enhancement Research Involving Cycluron

Inclusion Complexation with Cyclodextrins

The formation of inclusion complexes between cycluron and native cyclodextrins (α-, β-, and γ-CD) has been investigated in both solution and solid states. tandfonline.comresearchgate.nettandfonline.com Techniques such as 1H NMR spectroscopy and isothermal titration calorimetry (ITC) have been employed to study this complexation in solution. tandfonline.comresearchgate.nettandfonline.com Solid-state complexation has been examined using techniques like single-crystal X-ray diffraction and powder X-ray diffraction. tandfonline.comresearchgate.net

Host-Guest Stoichiometry and Binding Constants of this compound-Cyclodextrin Complexes

Studies using 1H NMR spectroscopy have indicated a 1:1 complex stoichiometry for this compound with α-, β-, and γ-CD in solution. tandfonline.comresearchgate.nettandfonline.com Isothermal titration calorimetry (ITC) has also produced association constant (K) values of the same order as those determined by NMR spectroscopy, assuming a 1:1 host-guest ratio. tandfonline.comresearchgate.nettandfonline.com

The association constant (K) values determined by 1H NMR spectroscopy for the complexes in solution are presented in the table below. researchgate.nettandfonline.com

| Cyclodextrin (B1172386) | Association Constant (K) (M⁻¹) | Method |

| α-CD | 228 | 1H NMR spectroscopy researchgate.nettandfonline.com |

| β-CD | 3254 | 1H NMR spectroscopy researchgate.nettandfonline.com |

| γ-CD | 155 | 1H NMR spectroscopy researchgate.nettandfonline.com |

Thermodynamic Parameters of this compound-Cyclodextrin Complex Formation

Isothermal titration calorimetry (ITC) has been used to obtain thermodynamic parameters such as ΔH (enthalpy change), ΔS (entropy change), and ΔG (Gibbs free energy change) for the formation of this compound-cyclodextrin complexes. tandfonline.comresearchgate.nettandfonline.comresearchgate.net These parameters provide insights into the driving forces behind the complex formation process. tandfonline.comresearchgate.nettandfonline.com

While specific ΔH, ΔS, and ΔG values for this compound complexation with α-, β-, and γ-CD are available from research researchgate.nettandfonline.com, a general understanding of cyclodextrin complexation thermodynamics indicates that these processes can be driven by various forces including van der Waals interactions, hydrophobic interactions, exclusion of high-energy water from the cavity, hydrogen bonding, and electrostatic interactions. nih.gov

Structural Characterization of Cyclodextrin-Cycluron Inclusion Complexes

Structural characterization of cyclodextrin-cycluron inclusion complexes has been performed using techniques such as single-crystal X-ray diffraction and NMR spectroscopy. tandfonline.comresearchgate.netnih.govbeilstein-journals.org Single-crystal X-ray structures of the uncomplexed this compound and the β-CD·this compound complex have been determined. tandfonline.comresearchgate.net Powder X-ray diffraction has been used to confirm complexation in the solid state for γ-CD and this compound. tandfonline.comresearchgate.net

NMR spectroscopy, including 2D ROESY experiments, is a valuable tool for investigating the structure of inclusion complexes in solution, providing information on the spatial proximity of host and guest protons and confirming inclusion. nih.govbeilstein-journals.org Changes in chemical shifts of cyclodextrin and guest protons upon complexation also indicate the formation of an inclusion complex. researchgate.netbeilstein-journals.org

Research on the Impact of Complexation on this compound Bioavailability and Efficacy

The inclusion of agrochemicals, including herbicides, into cyclodextrins is explored to improve their physical properties, such as low water solubility and reduced stability, with the aim of maintaining or enhancing their efficiency. researchgate.netresearchgate.net While direct studies specifically detailing the impact of this compound-cyclodextrin complexation on this compound's bioavailability and efficacy were not extensively found in the provided snippets, research on other compounds demonstrates that cyclodextrin complexation can enhance the solubility and bioavailability of poorly soluble substances. mdpi.comresearchgate.netplos.orgresearchgate.netmdpi.com This improvement in bioavailability can lead to increased therapeutic effects. researchgate.netmdpi.com Cyclodextrins can improve oral bioavailability by enhancing solubility and facilitating membrane penetration. plos.orgmdpi.com

Interactions of this compound in Multicomponent Herbicidal Systems

Herbicides are often used in combination with other chemicals as part of multicomponent herbicidal systems to control a wider spectrum of weeds. tandfonline.comgoogle.comgoogle.com

Academic Studies on Synergistic and Antagonistic Effects in Herbicidal Combinations

The use of herbicide combinations can result in synergistic or antagonistic effects. Synergism occurs when the combined effect of two or more factors is greater than the sum of their individual effects. google.comepa.gov Conversely, antagonism occurs when the combined effect is less than expected. Research on herbicide combinations often involves calculating the expected activity of mixtures to determine if synergy or antagonism is present. google.com

While the provided search results mention multicomponent herbicidal systems and the concepts of synergism and antagonism in the context of herbicide combinations google.comgoogle.comnerc.ac.uk, specific academic studies detailing synergistic or antagonistic effects involving this compound in combination with other herbicides were not found within the provided snippets.

Ecological and Evolutionary Aspects of Cycluron Action

Influence of Cycluron on Soil Microbial Communities

Soil microbial communities are integral to soil health and fertility, playing vital roles in nutrient cycling and the degradation of organic compounds, including pesticides biorxiv.org. Herbicides introduced into the soil environment can interact directly with these microorganisms, and their dissipation often relies on microbial activity biorxiv.org.

Research on the impact of herbicides on soil microbial communities has shown varied effects depending on the herbicide type, concentration, and soil conditions biorxiv.orguni.lu. Studies involving other urea (B33335) herbicides, such as linuron (B1675549), have indicated that while high doses can lead to changes in microbial respiration, biomass, and enzyme activity, recommended application rates may not significantly harm soil microbial communities biorxiv.org. For instance, a study comparing linuron and dimethachlor (B1670658) found that a 100-fold dose of linuron caused a minor increase in respiration, a temporal increase in soil microbial biomass, a decrease in soil dehydrogenase activity, and altered microbial community composition over 28 days biorxiv.org. However, at recommended doses, neither linuron nor dimethachlor significantly affected the evaluated characteristics of the microbial community and activity biorxiv.org.

Direct, detailed research specifically quantifying the influence of this compound on soil microbial communities is limited in the available literature, potentially due to its obsolete status nih.gov. However, as a substituted urea herbicide, its presence in soil would likely have interacted with microbial populations involved in its degradation. The extent and nature of this interaction would depend on factors such as this compound's concentration, persistence in the soil, and the composition of the local microbial community. General principles derived from studies on similar herbicides suggest that while acute or high-concentration exposure could potentially impact microbial populations or activities, typical field application rates might have less pronounced or transient effects.

Mechanisms of Herbicide Resistance Development in Plant Populations to this compound

The repeated application of herbicides with the same mode of action, such as the inhibition of PSII by this compound, exerts strong selection pressure on weed populations, favoring individuals with traits that confer survival herts.ac.uk. This leads to the evolution of herbicide resistance, an inherited ability of a plant to survive herbicide applications that would typically be lethal to a normal population of the same species. Herbicide resistance can arise through various mechanisms, broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-site resistance involves alterations to the specific protein or enzyme that the herbicide binds to and inhibits. In the case of this compound and other PSII inhibitors, the target site is a protein within the photosynthetic machinery. Resistance can occur through mutations in the gene encoding this target protein, which reduce the herbicide's ability to bind effectively, thus allowing photosynthesis to continue.

Non-target-site resistance encompasses mechanisms that reduce the concentration of the active herbicide reaching the target site. These mechanisms are often more complex and can confer resistance to multiple herbicides.

Biochemical Resistance Pathways to Urea Herbicides

Biochemical resistance to urea herbicides, including this compound, can involve enhanced detoxification of the herbicide within the plant. This is a key form of non-target-site resistance. Plants can metabolize herbicides into less toxic or inactive compounds through various enzymatic pathways.

Enzymes such as cytochrome P450 monooxygenases (Cyt P450s) and glutathione (B108866) S-transferases (GSTs) are frequently implicated in herbicide metabolism-based resistance. These enzymes can catalyze reactions like oxidation, reduction, hydrolysis, or conjugation, which modify the herbicide molecule and facilitate its detoxification or sequestration.

Specifically for substituted urea herbicides, increased activity of N-demethylating enzymes has been suggested as a mechanism conferring cross-resistance to compounds with common N-alkyl groups. This compound possesses N,N-dimethyl groups pic.int, making N-demethylation a potentially relevant detoxification pathway in resistant biotypes. Research on resistance to other substituted urea herbicides like chlorotoluron (B1668836) has shown increased metabolism through multiple pathways, suggesting the involvement of more than one detoxifying enzyme.

Physiological Adaptations in Herbicide-Resistant Weed Biotypes

Physiological adaptations contributing to herbicide resistance, also considered non-target-site mechanisms, involve processes that reduce the amount of herbicide reaching the site of action or mitigate its effects. These can include reduced herbicide uptake by the plant roots or foliage, or altered translocation of the herbicide within the plant, preventing it from reaching the chloroplasts where PSII is located.

Another physiological adaptation is the compartmentalization or sequestration of the herbicide within specific plant tissues or cellular compartments, such as vacuoles. By isolating the herbicide, the plant can prevent it from interacting with its target site.

While target-site resistance often involves a single genetic mutation, non-target-site resistance, including physiological adaptations and enhanced metabolism, is often more complex and can be polygenic, involving multiple genes. This complexity can make NTSR more difficult to overcome with alternative herbicides. Resistance to substituted urea herbicides has been observed in weed species, and in some cases, this resistance involves non-target-site mechanisms.

Research on Strategies for Mitigating Herbicide Resistance in Agricultural Ecosystems

The evolution of herbicide resistance, including resistance to herbicides like this compound, poses a significant challenge to sustainable agriculture. Research efforts are focused on developing strategies to mitigate the evolution and spread of resistant weed populations. These strategies aim to reduce the selection pressure exerted by herbicides and diversify weed control methods herts.ac.uk.

Key strategies include the implementation of Integrated Weed Management (IWM) programs, which combine multiple weed control tactics. This involves reducing reliance solely on chemical control and integrating cultural, mechanical, and biological control methods herts.ac.uk.

Herbicide-based strategies to delay resistance include rotating herbicides with different modes of action, using herbicide mixtures with multiple effective sites of action, and applying herbicides at appropriate rates and timings herts.ac.uk. Using herbicide mixtures with different MOAs decreases the selection pressure exerted by a single herbicide, making it less likely for weeds to survive applications.

Cultural practices that enhance crop competitiveness against weeds, such as optimizing planting density, row spacing, and fertilization, can also help suppress weed growth and reduce the need for herbicide applications herts.ac.uk. Mechanical control methods, such as tillage (where appropriate) and manual weeding, can remove weeds regardless of their herbicide resistance status herts.ac.uk. Preventing the movement of weed seeds, particularly from areas with known resistant populations, is also crucial in limiting the spread of resistance herts.ac.uk.

Research continues to explore the genetic and ecological factors influencing the evolution of herbicide resistance to inform the development of more durable weed management systems.

Q & A

Q. What are the fundamental physicochemical properties of Cycluron critical for designing herbicide efficacy studies?

this compound’s low aqueous solubility (~1 mg/mL at 20°C) and thermal stability are key properties influencing its bioavailability and environmental persistence. Experimental protocols should prioritize solubility enhancement strategies (e.g., cyclodextrin encapsulation) and stability assessments using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . For herbicide efficacy studies, molecular structure analysis (e.g., NMR, FTIR) is essential to confirm purity and functional group integrity .

Q. What experimental methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?

Synthesis protocols should follow established urea-derivatization routes, with purification via column chromatography. Characterization requires a multi-technique approach:

Q. How can researchers design reproducible experiments to study this compound’s inclusion complexes with cyclodextrins?

Use isothermal titration calorimetry (ITC) to quantify binding constants (e.g., this compound-β-CD ) and validate results with H-NMR to observe chemical shift changes in host-guest systems. Ensure molar ratios (1:1 for β-CD) are maintained and document solvent conditions (aqueous, 25°C) for reproducibility .

Advanced Research Questions

Q. What methodologies address discrepancies in this compound’s environmental degradation rates reported across studies?

Conduct controlled degradation experiments under varying pH, UV exposure, and microbial activity. Use LC-MS/MS to identify degradation byproducts and compare kinetics using Arrhenius modeling. Cross-validate findings with soil column studies to reconcile lab-field discrepancies .

Q. How can researchers resolve contradictions in this compound’s stability data obtained from different analytical techniques (e.g., thermal analysis vs. spectroscopic methods)?

Apply a systematic framework:

Q. What advanced techniques elucidate this compound’s supramolecular interactions with derivatized cyclodextrins at the atomic level?

Combine single-crystal X-ray diffraction (asymmetric unit analysis in ) with molecular dynamics (MD) simulations. For example, TRIMEB-CD complexes show this compound’s cyclohexyl group embedded in the host cavity, while MD simulations predict hydrophobic interactions driving encapsulation .

Q. What computational modeling approaches align with empirical data for predicting this compound’s molecular interactions?

Use density functional theory (DFT) to model charge distribution and docking simulations (AutoDock Vina) to predict binding affinities. Validate against X-ray diffraction data, focusing on host-guest van der Waals interactions and hydrogen bonding patterns .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) enhance understanding of this compound’s mode of action in plants?

Integrate LC-MS-based metabolomics to identify disrupted biochemical pathways (e.g., photosynthesis inhibitors) and proteomics to detect protein binding targets. Validate hypotheses with enzyme inhibition assays and gene expression profiling .

Methodological Guidance

- Experimental Design : Ensure statistical power via sample size calculations (e.g., G*Power) and include negative controls (e.g., non-herbicidal urea analogs) to isolate this compound-specific effects .

- Data Contradiction Analysis : Apply triangulation by combining complementary methods (e.g., spectroscopic, thermal, computational) and peer debriefing to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.